molecular formula C24H17FN2O6S B2625890 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 866591-15-3

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2625890
CAS No.: 866591-15-3
M. Wt: 480.47
InChI Key: QGACHVBYTVFUNB-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinoline derivative featuring a benzenesulfonyl substituent at position 3, a fluoro group at position 6 of the quinoline core, and an acetamide side chain linked to a 1,3-benzodioxol-5-yl group. The benzenesulfonyl group may enhance metabolic stability, while the benzodioxol moiety could influence receptor binding affinity due to its electron-rich aromatic system.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6S/c25-15-6-8-19-18(10-15)24(29)22(34(30,31)17-4-2-1-3-5-17)12-27(19)13-23(28)26-16-7-9-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGACHVBYTVFUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized from catechol derivatives through cyclization reactions.

    Final Coupling: The final step involves coupling the quinoline derivative with the benzodioxole derivative using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Similar compounds have demonstrated potent activity against inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. For example, the inhibition of nitric oxide synthase and cyclooxygenase enzymes has been documented in related studies .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. This is particularly relevant in the context of drug-resistant cancers, where traditional therapies fail to exert their effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that derivatives based on this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of inflammation, compounds related to this structure were shown to significantly reduce edema and inflammatory cytokine levels. These findings support further investigation into their use as therapeutic agents for conditions like rheumatoid arthritis .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in reduced viability of various cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies suggested that it induces apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core could intercalate with DNA, while the benzenesulfonyl group could interact with proteins, affecting their function.

Comparison with Similar Compounds

Key Observations :

Sulfonyl Group Modifications: The primary compound and the third analog retain the unmodified benzenesulfonyl group, which provides moderate electron-withdrawing effects.

Acetamide Aryl Group Diversity :

  • The 1,3-benzodioxol-5-yl group in the primary compound offers a fused dioxygenated ring, which may improve solubility and π-π stacking interactions compared to the 2-methylphenyl (sterically hindered) and 3-methoxyphenyl (electron-donating methoxy group) substituents in the analogs.

Hypothesized Impact on Physicochemical Properties

  • Solubility : The 1,3-benzodioxol group’s oxygen atoms may enhance aqueous solubility compared to the methyl or methoxy-substituted analogs.
  • Metabolic Stability : Fluorine atoms (in the second analog) and methoxy groups (in the third analog) could influence cytochrome P450 metabolism, though experimental data are needed for validation.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic derivative belonging to the quinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • A quinoline core that is essential for its antimicrobial properties.
  • A benzenesulfonyl group , which may enhance solubility and bioavailability.
  • A fluoro substituent that often increases potency against bacterial strains.

Antimicrobial Properties

Quinolines are recognized for their broad-spectrum antimicrobial effects. The specific compound under discussion has demonstrated:

  • Inhibition of bacterial growth , particularly against Gram-negative and Gram-positive bacteria. This is primarily due to its ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties. The compound has been evaluated for:

  • Cytotoxicity against various cancer cell lines , with studies showing significant inhibition of proliferation in vitro. For example, it has been tested against glioma cells and shown to induce apoptosis through multiple pathways .

The primary mechanism involves:

  • Inhibition of topoisomerases , particularly DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and repair processes in bacteria and cancer cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

  • An IC50 value in the low micromolar range, suggesting potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Study 2: Anticancer Potential

In another investigation focusing on glioma cell lines:

  • The compound exhibited an IC50 of 15 µM , indicating effective cytotoxicity. Mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Data Summary Table

PropertyValue/Description
Molecular FormulaC16H14FN3O3S
Molecular Weight379.4 g/mol
Antibacterial ActivityEffective against Gram-negative and Gram-positive bacteria
Anticancer ActivityIC50 = 15 µM against glioma cells
MechanismInhibition of DNA gyrase and topoisomerases

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